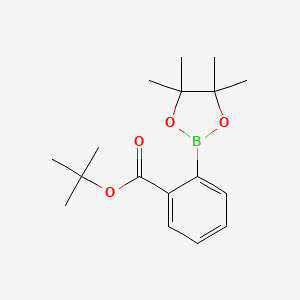

2-(tert-ブトキシカルボニル)フェニルボロン酸ピナコールエステル

説明

2-(tert-Butoxycarbonyl)phenylboronic acid pinacol ester is a boronic ester derivative widely used in organic synthesis. It is known for its stability and reactivity, making it a valuable intermediate in various chemical reactions. The compound has the molecular formula C17H25BO5 and a molecular weight of 320.19 g/mol .

科学的研究の応用

2-(tert-Butoxycarbonyl)phenylboronic acid pinacol ester has numerous applications in scientific research:

Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Material Science: The compound is employed in the development of advanced materials, such as polymers and nanomaterials.

Biological Studies: It serves as a precursor in the synthesis of biologically active compounds and probes for studying biological processes.

Medicinal Chemistry: The compound is used in the design and synthesis of potential drug candidates.

作用機序

Mode of Action

In Suzuki–Miyaura cross-coupling reactions, the compound interacts with its target, the palladium catalyst, by transferring its organic group. This interaction results in the formation of a new carbon-carbon bond, which is a key step in the synthesis of complex organic compounds .

Biochemical Pathways

The compound plays a crucial role in the Suzuki–Miyaura cross-coupling reaction, a widely used method for forming carbon-carbon bonds . The downstream effects of this reaction include the synthesis of various complex organic compounds, which can be used in the development of pharmaceuticals and other chemical products .

Result of Action

The result of the compound’s action is the formation of a new carbon-carbon bond via the Suzuki–Miyaura cross-coupling reaction . This reaction is a key step in the synthesis of complex organic compounds, enabling the production of a wide range of chemical products .

Action Environment

The action of this compound can be influenced by environmental factors such as pH. For instance, the rate of hydrolysis of boronic pinacol esters, including this compound, is considerably accelerated at physiological pH . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .

生化学分析

Biochemical Properties

2-(tert-Butoxycarbonyl)phenylboronic acid pinacol ester plays a significant role in biochemical reactions due to its ability to form reversible covalent bonds with diols and other nucleophiles. This property allows it to interact with enzymes, proteins, and other biomolecules that contain diol groups. For instance, it can bind to serine residues in enzymes, affecting their activity. Additionally, it can interact with cell surface carbohydrates, influencing cell signaling and recognition processes .

Cellular Effects

The effects of 2-(tert-Butoxycarbonyl)phenylboronic acid pinacol ester on various cell types and cellular processes are profound. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with cell surface carbohydrates can alter cell signaling pathways, leading to changes in gene expression and metabolic activities . Furthermore, its ability to form covalent bonds with proteins can affect protein function and stability, impacting cellular processes.

Molecular Mechanism

At the molecular level, 2-(tert-Butoxycarbonyl)phenylboronic acid pinacol ester exerts its effects through several mechanisms. It can bind to biomolecules, such as enzymes and proteins, through reversible covalent interactions with diol groups. This binding can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction . Additionally, it can influence gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(tert-Butoxycarbonyl)phenylboronic acid pinacol ester can change over time. The compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis, especially at physiological pH . This hydrolysis can lead to the degradation of the compound, affecting its long-term efficacy and stability. Long-term studies have shown that the compound can have sustained effects on cellular function, but these effects may diminish over time due to degradation.

Dosage Effects in Animal Models

The effects of 2-(tert-Butoxycarbonyl)phenylboronic acid pinacol ester vary with different dosages in animal models. At low doses, the compound can modulate cellular processes without causing significant toxicity. At higher doses, it can exhibit toxic effects, including inflammation and cellular damage . Threshold effects have been observed, where the compound’s efficacy plateaus at certain concentrations, and higher doses do not lead to increased effects but rather to adverse outcomes.

Metabolic Pathways

2-(tert-Butoxycarbonyl)phenylboronic acid pinacol ester is involved in several metabolic pathways. It can interact with enzymes such as esterases and hydrolases, which can catalyze its hydrolysis and degradation . These interactions can affect metabolic flux and the levels of various metabolites in the cell. The compound’s ability to form covalent bonds with biomolecules also plays a role in its metabolic processing.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-Butoxycarbonyl)phenylboronic acid pinacol ester typically involves the reaction of phenylboronic acid with pinacol in the presence of a tert-butoxycarbonyl (Boc) protecting group. The reaction is carried out under mild conditions, often using a base such as potassium carbonate in an organic solvent like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature until the desired product is formed .

Industrial Production Methods

In an industrial setting, the production of 2-(tert-Butoxycarbonyl)phenylboronic acid pinacol ester follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

化学反応の分析

Types of Reactions

2-(tert-Butoxycarbonyl)phenylboronic acid pinacol ester undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This is a widely used reaction where the boronic ester reacts with an aryl halide in the presence of a palladium catalyst to form a carbon-carbon bond.

Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a protic solvent or an acid.

Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding phenol.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and an organic solvent (e.g., THF).

Protodeboronation: Protic solvents or acids.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

Suzuki-Miyaura Coupling: Biaryl compounds.

Protodeboronation: Phenyl derivatives.

Hydrolysis: Phenols.

類似化合物との比較

Similar Compounds

Phenylboronic Acid Pinacol Ester: Lacks the tert-butoxycarbonyl group, making it less stable but more reactive in certain conditions.

4-tert-Butylphenylboronic Acid Pinacol Ester: Similar structure but with a tert-butyl group on the phenyl ring, affecting its reactivity and solubility.

Vinylboronic Acid Pinacol Ester: Contains a vinyl group, making it suitable for different types of coupling reactions.

Uniqueness

2-(tert-Butoxycarbonyl)phenylboronic acid pinacol ester is unique due to the presence of the tert-butoxycarbonyl group, which provides additional stability and influences its reactivity. This makes it a versatile intermediate in various synthetic applications, particularly in the formation of carbon-carbon bonds through coupling reactions .

生物活性

2-(tert-Butoxycarbonyl)phenylboronic acid pinacol ester (CAS No. 956229-69-9) is a boron-containing compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications, supported by relevant case studies and research findings.

- Molecular Formula : C₁₇H₂₅BO₄

- Molecular Weight : 304.2 g/mol

- Purity : >97%

- Melting Point : 128–132 °C

Synthesis

The synthesis of 2-(tert-butoxycarbonyl)phenylboronic acid pinacol ester typically involves the reaction of phenylboronic acid with tert-butoxycarbonyl (Boc) anhydride in the presence of a suitable catalyst. The pinacol ester is formed through a reaction with pinacol, which stabilizes the boron atom and enhances its reactivity in biological systems.

The biological activity of 2-(tert-butoxycarbonyl)phenylboronic acid pinacol ester is primarily attributed to its ability to interact with various biological macromolecules, such as enzymes and receptors. The boron atom can form reversible covalent bonds with nucleophilic sites on proteins, leading to modulation of enzymatic activity and cellular signaling pathways.

Anticancer Properties

Research indicates that compounds containing boron can inhibit certain cancer cell lines by targeting specific pathways involved in cell proliferation and apoptosis. For instance, studies have shown that phenylboronic acid derivatives can induce apoptosis in cancer cells through the activation of caspases and the modulation of Bcl-2 family proteins .

Inhibition of β-Lactamases

Recent investigations have highlighted the potential of boron-containing compounds as inhibitors of β-lactamases, enzymes that confer antibiotic resistance. The mechanism involves the covalent modification of serine residues within the active site of these enzymes, effectively restoring the efficacy of β-lactam antibiotics against resistant bacterial strains .

Study 1: Antitumor Activity

In a study published in Frontiers in Oncology, researchers evaluated the antitumor activity of various boron-containing compounds, including 2-(tert-butoxycarbonyl)phenylboronic acid pinacol ester. The results indicated significant cytotoxic effects on multiple cancer cell lines, with mechanisms linked to cell cycle arrest and apoptosis induction .

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| 2-(tert-Butoxycarbonyl)phenylboronic acid pinacol ester | MCF-7 | 15 | Apoptosis |

| 2-(tert-Butoxycarbonyl)phenylboronic acid pinacol ester | HepG2 | 12 | Cell Cycle Arrest |

Study 2: Antibiotic Resistance

A study published in Nature Communications explored the inhibitory effects of boron-containing compounds on β-lactamase enzymes. The study demonstrated that 2-(tert-butoxycarbonyl)phenylboronic acid pinacol ester significantly reduced the activity of various β-lactamases, enhancing the antibacterial efficacy of ampicillin against resistant strains.

| Enzyme Type | Inhibition (%) | Concentration (μM) |

|---|---|---|

| Pseudomonas aeruginosa β-lactamase | 85% | 10 |

| Escherichia coli β-lactamase | 78% | 15 |

特性

IUPAC Name |

tert-butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25BO4/c1-15(2,3)20-14(19)12-10-8-9-11-13(12)18-21-16(4,5)17(6,7)22-18/h8-11H,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPIQEOUMTWQOOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60402581 | |

| Record name | 2-(tert-Butoxycarbonyl)phenylboronic acid pinacol ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60402581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

956229-69-9 | |

| Record name | 2-(tert-Butoxycarbonyl)phenylboronic acid pinacol ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60402581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(tert-Butoxycarbonyl)phenylboronic acid, pinacol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。